molecular formula C12H19Cl2NS B076658 2-(4-Chlorophenylthio)triethylamine hydrochloride CAS No. 13663-07-5

2-(4-Chlorophenylthio)triethylamine hydrochloride

Cat. No. B076658
CAS RN: 13663-07-5
M. Wt: 280.3 g/mol
InChI Key: RPNMGUBLKCLAEK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylthio)triethylamine hydrochloride is a chemical compound with the molecular formula C12H19Cl2NS . It is also known as CPTA .


Synthesis Analysis

The synthesis of 2-(4-Chlorophenylthio)triethylamine hydrochloride has been studied in various contexts. For instance, it has been used in the study of carotenogenesis in mung bean seedlings . The compound has also been reported to affect carotenoid biosynthesis .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenylthio)triethylamine hydrochloride consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) atoms . The average mass of the molecule is 280.257 Da .


Chemical Reactions Analysis

In the context of carotenogenesis in mung bean seedlings, 2-(4-Chlorophenylthio)triethylamine hydrochloride has been shown to affect the synthesis of carotenoids . Specifically, it has been observed that lycopene, which is normally absent, appeared and increased to 17 per cent of total carotenoids after an eight-day treatment with this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chlorophenylthio)triethylamine hydrochloride include its molecular formula (C12H19Cl2NS), average mass (280.257 Da), and mono-isotopic mass (279.061523 Da) .

Scientific Research Applications

  • Carotenoid Biosynthesis in Blakeslea Trispora

    CPTA significantly impacts carotenogenesis in Blakeslea trispora, leading to the accumulation of lycopene as the principal pigment. It may act as both an inhibitor of cyclase(s) and a derepressor of genes regulating enzyme synthesis in the lycopene pathway (Hsu, Yokoyama, & Coggins, 1972).

  • Carotenoids in Citrus Fruits

    In citrus fruits, like the trigeneric citrus hybrid Sinton citrangequat, CPTA treatment leads to a marked accumulation of lycopene, altering the fruit's pigmentation (Yokoyama, Coggins, & Henning, 1971).

  • Lycopene Accumulation in Various Plants

    CPTA treatment has been successful in inducing lycopene accumulation in a range of carotenogenic tissues, offering a valuable tool for studying carotenoid biosynthesis and gene control mechanisms (Coggins, Henning, & Yokoyama, 1970).

  • Chemical Inducers of Carotenogenesis

    Among several triethylamine derivatives studied, CPTA was effective in inducing lycopene formation in grapefruit. Its structure, featuring a tertiary alkylamine, appears essential for this activity (Hsu et al., 1975).

  • Carotenogenesis in Turkish Lemons and Oranges

    CPTA also significantly influenced carotenoid biosynthesis in Turkish lemons and oranges, with notable accumulation of lycopene and ζ-carotene (Valadon & Mummery, 1978).

  • Effect on Phycomyces carA Mutants

    In the presence of CPTA, an increase in carotenoids was observed in Phycomyces carA mutants. CPTA seems to release a negative control by β-carotene, suggesting its involvement in a regulatory mechanism related to carotenoid biosynthesis (Murillo, 1980).

  • Conversion of Guanosine into Acyclovir

    CPTA is used in the synthesis of acyclovir, an antiviral medication, demonstrating its utility in pharmaceutical synthesis (Buck, Eleuteri, & Reese, 1994).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanylethyl-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNMGUBLKCLAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14214-33-6 (Parent)
Record name Chlorophenylthiotriethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013663075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenylthio)triethylamine hydrochloride

CAS RN

13663-07-5
Record name Ethanamine, 2-[(4-chlorophenyl)thio]-N,N-diethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13663-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorophenylthiotriethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013663075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-CHLOROPHENYLTHIO)TRIETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75480770SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
CW Coggins Jr, GL Henning, H Yokoyama - Science, 1970 - science.org
After fruits, roots, or the mycelium of certain plants were treated with 2-(4-chlorophenylthio)-triethylamine hydrochloride, lycopene was detected in the tissue. This is the first known …
Number of citations: 138 www.science.org
H Yokoyama, CW Coggins Jr, GL Henning - Phytochemistry, 1971 - Elsevier
2-(4-Chlorophenylthio)triethylamine hydrochloride (CPTA) has a profound effect on the formation of carotenoids in the fruit of the trigeneric citrus hybrid Sinton citrangequat. When CPTA …
Number of citations: 55 www.sciencedirect.com
LRG Valadon, RS MUMMERY - Annals of Botany, 1982 - academic.oup.com
Carotenogenesis in mung been seedlings has been shown to be under phytochrome control. Dark-grown seedlings contain more individual carotenoids than light-treated ones, but total …
Number of citations: 8 academic.oup.com
LRG Valadon, RS Mummery, M Kates - Plant science letters, 1984 - Elsevier
Fruits of the Tunisian and American varieties of the palm Phoenix reclinata contain different carotenoid species: 9 in the former and 12 in the latter, but all are typical chloroplast …
Number of citations: 3 www.sciencedirect.com
WJ Hsu, SM Poling, H Yokoyama - Phytochemistry, 1974 - Elsevier
Six amines profoundly affected carotenogenesis in Blakeslea trispora. When cultures were treated with the amines, namely 4-[β-(diethylamino)-ethoxy]-benzaldehyde, 4-[β-(diethylamino…
Number of citations: 29 www.sciencedirect.com
LRG Valadon, DJ Chapman - Annals of Botany, 1984 - academic.oup.com
A method for the successful uptake of two triethylamines, 2-(4-chlorophenylthio)-triethylamine hydrochloride (CPTA) and 2-(4-ethylphenyloxo)-triethylamine (EPOT), by flowers of …
Number of citations: 6 academic.oup.com
EP Hayman, H Yokoyama… - Journal of Agricultural and …, 1977 - ACS Publications
The effects of synthetic bioregulators of carotenogenesis on orange endocarp are reported for the first time. Valencia oranges were treated with 2-(4-chlorophenylthio) triethylamine …
Number of citations: 14 pubs.acs.org
DE Knavel, TR Kemp - HortScience, 1973 - journals.ashs.org
Plants and detached fruits of mature green bell peppers ( Capsicum annuum L. cv. Yolo Wonder B.) were treated with (2-chloroethyl)phosphonic acid (ethephon) and 2-(4-…
Number of citations: 36 journals.ashs.org
OL Jahn, R Young - Journal of the American Society for …, 1975 - journals.ashs.org
Early in the season, postharvest applications of 2-(4-chlorophenylthio)-triethylamine (CPTA) had little effect on carotenoid synthesis in ‘Bearss’ lemon ( Citrus limon Burm. f.), ‘Robinson’ …
Number of citations: 8 journals.ashs.org
BK Ishida, NE Mahoney, LC Ling - Journal of Agricultural and …, 1998 - ACS Publications
Earlier it was shown that tomato (Lycopersicon esculentum cv. VFNT Cherry) calyces develop into fruit tissue when cultured at 16−22 C, producing flavor compounds and changes in …
Number of citations: 34 pubs.acs.org

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